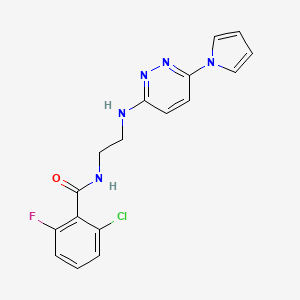![molecular formula C19H19BrN2OS B2897743 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide CAS No. 325979-08-6](/img/structure/B2897743.png)
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-bromo-3-methylbenzo[d]thiazol-2(3H)-one” is a chemical compound that has been used in the synthesis of a series of new 1,2,3-triazole derivatives . These derivatives have shown good cytotoxicity against human cancer cell lines MCF-7 and HeLa, as well as good to moderate antibacterial activity .
Synthesis Analysis
The 1,2,3-triazole derivatives of “6-bromo-3-methylbenzo[d]thiazol-2(3H)-one” have been synthesized by 1,3-dipolar cycloaddition of “6-bromo-3-methylbenzo[d]thiazol-2(3H)-one” with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the 1,2,3-triazole derivatives of “6-bromo-3-methylbenzo[d]thiazol-2(3H)-one” involve 1,3-dipolar cycloaddition .Applications De Recherche Scientifique
Synthesis and Characterization
- Compounds similar to (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide have been synthesized using different methods. For instance, microwave-promoted synthesis provides an efficient and cleaner method for preparing such compounds (Saeed, 2009). These methods are important for creating compounds with potential applications in various fields.
Anticancer Properties
- Certain derivatives containing thiadiazole scaffold and benzamide groups, which are structurally related to the target compound, have shown promising anticancer activity. These compounds have been evaluated against various human cancer cell lines, suggesting their potential in cancer therapy (Tiwari et al., 2017).
Antimicrobial Activity
- Some derivatives of benzothiazoles have been investigated for their antifungal properties. These compounds were synthesized and screened for their activity against various fungal strains, indicating their potential use as antifungal agents (Narayana et al., 2004).
Photosensitizers for Photodynamic Therapy
- Derivatives of benzothiazoles have been developed as photosensitizers with high singlet oxygen quantum yield, making them suitable for use in photodynamic therapy, particularly for cancer treatment (Pişkin et al., 2020).
Catalytic Applications
- Some benzothiazol-2-ylidene derivatives have been used to synthesize mono- and dinuclear palladium(II) complexes, which show activity towards Mizoroki-Heck coupling reactions. This highlights their utility in catalysis and materials science (Yen et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2OS/c1-19(2,3)13-7-5-12(6-8-13)17(23)21-18-22(4)15-10-9-14(20)11-16(15)24-18/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOXTWSBYRHASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Chloro-2-fluoropyridine-3-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2897662.png)
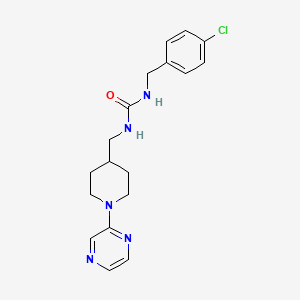
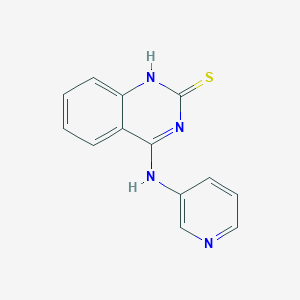
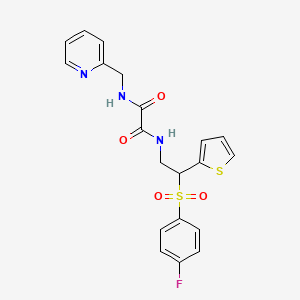
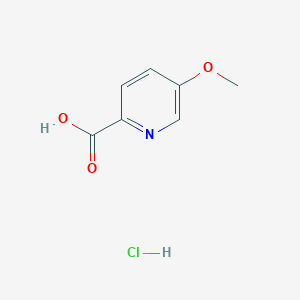
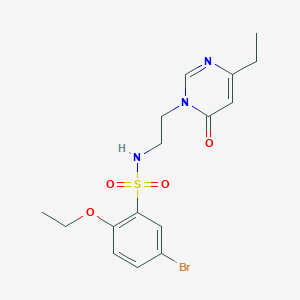
![Methyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2897671.png)



![3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897680.png)
![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]ethyl}pyrrolidin-2-one](/img/structure/B2897681.png)
